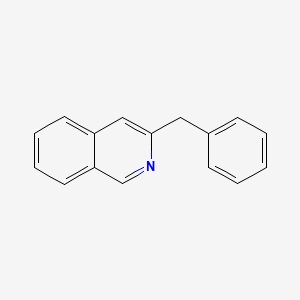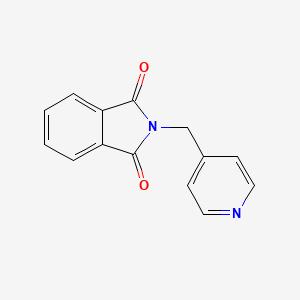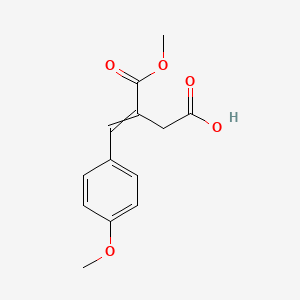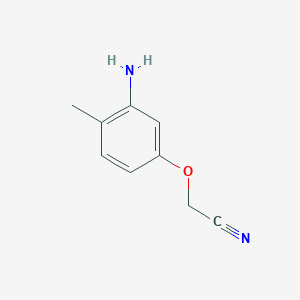
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine is a compound that features a thiazole ring and an indazole ring, both of which are important heterocyclic structures in medicinal chemistry. The thiazole ring contains sulfur and nitrogen atoms, while the indazole ring is a fused bicyclic system consisting of benzene and pyrazole rings. This compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine typically involves the formation of the thiazole ring followed by its attachment to the indazole moiety. One common method involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. The resulting thiazole derivative is then subjected to nucleophilic substitution reactions to introduce the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can be used as electrophiles, while nucleophiles such as amines or thiols can be introduced under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The indazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
- 1-(2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole
- 2,4-Disubstituted thiazoles
Uniqueness
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine is unique due to the combination of the thiazole and indazole rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, potentially leading to a broader range of biological activities compared to similar compounds that contain only one of these rings.
Propiedades
Número CAS |
833474-37-6 |
|---|---|
Fórmula molecular |
C11H10N4S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-4-ylmethyl)indazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c12-9-1-2-11-8(3-9)4-14-15(11)5-10-6-16-7-13-10/h1-4,6-7H,5,12H2 |
Clave InChI |
MCORPVDAGYQJEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C=NN2CC3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B8790488.png)


![Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]-](/img/structure/B8790506.png)









